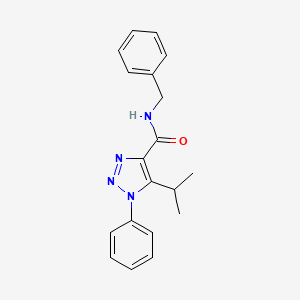![molecular formula C10H16O4 B2445997 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2248336-27-6](/img/structure/B2445997.png)
2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid, also known as DCMOM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMOM is a derivative of cyclopropylglycine, an amino acid analogue that is known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. In
Mecanismo De Acción
2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid modulates NMDA receptor activity by binding to a specific site on the receptor complex. This binding alters the conformation of the receptor, leading to changes in its activity. 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has been shown to have a higher affinity for the NMDA receptor than cyclopropylglycine, its parent compound. This increased affinity may account for the higher potency of 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid in modulating NMDA receptor activity.
Biochemical and Physiological Effects:
2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has been shown to have several biochemical and physiological effects in various experimental systems. In vitro studies have shown that 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid can modulate NMDA receptor-mediated synaptic transmission in hippocampal neurons. In vivo studies have shown that 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has also been shown to have neuroprotective effects in animal models of stroke and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has several advantages for use in lab experiments. It is a potent and selective modulator of NMDA receptor activity, which makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological processes. 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid is also relatively stable and can be easily synthesized in large quantities. However, 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects on neuronal function and behavior are not yet fully understood. Additionally, 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has not been extensively studied in human subjects, and its safety and efficacy for clinical use are not yet established.
Direcciones Futuras
There are several future directions for research on 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid. Another area of interest is the investigation of the long-term effects of 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid on neuronal function and behavior. Additionally, further studies are needed to determine the safety and efficacy of 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid for clinical use in humans. Overall, 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has the potential to be a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes, and further research on this compound is warranted.
Métodos De Síntesis
2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and reaction conditions to produce the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Aplicaciones Científicas De Investigación
2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, 2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid has been shown to modulate the activity of NMDA receptors, which are involved in several physiological and pathological processes in the brain. NMDA receptors are known to play a crucial role in learning and memory, synaptic plasticity, and neuronal development. Dysregulation of NMDA receptor activity has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
2-[(2,2-dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-10(2)5-6(10)4-7(8(11)12)9(13)14-3/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWHFCOOLIVXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CC(C(=O)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)
![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)



![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)

![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2445929.png)


![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2445933.png)
